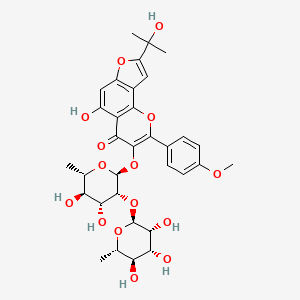
3"-O-Desmethylspinorhamnoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3"-O-Desmethylspinorhamnoside is a natural product found in certain plants, particularly those with medicinal valueThe compound’s chemical structure includes two sugar molecules, glucose and rhamnose .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3"-O-Desmethylspinorhamnoside typically involves the extraction from natural sources, followed by purification processes. Specific synthetic routes and reaction conditions are not widely documented, but the compound is often isolated from plants using solvent extraction methods. The purified compound is then characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Industrial production of this compound is not well-established due to its natural occurrence and the complexity of its structure. Most of the available compound is obtained through extraction from plant sources rather than synthetic production .
Analyse Chemischer Reaktionen
Types of Reactions
3"-O-Desmethylspinorhamnoside can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can modify the glycosidic bond or the functional groups attached to the sugar molecules .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions can break the glycosidic bond, yielding the individual sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the hydroxyl groups on the sugar molecules.
Reduction: Reducing agents like sodium borohydride can reduce carbonyl groups to hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can produce glucose and rhamnose, while oxidation can yield various oxidized sugar derivatives .
Wissenschaftliche Forschungsanwendungen
3"-O-Desmethylspinorhamnoside has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reference compound in the study of glycosides and their biological activities. The compound has shown potential anti-inflammatory, antioxidant, and anti-tumor activities, making it a subject of interest in pharmacological research .
Wirkmechanismus
The mechanism of action of 3"-O-Desmethylspinorhamnoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound may inhibit the activity of certain enzymes or receptors involved in these pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3"-O-Desmethylspinorhamnoside is similar to other glycosides, such as icariin and quercetin 3-O-glucoside. it is unique in its specific sugar composition and the presence of certain functional groups. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .
List of Similar Compounds
- Icariin
- Quercetin 3-O-glucoside
- Kaempferol 3-O-glucoside
Eigenschaften
Molekularformel |
C33H38O15 |
|---|---|
Molekulargewicht |
674.6 g/mol |
IUPAC-Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-8-(2-hydroxypropan-2-yl)-2-(4-methoxyphenyl)furo[2,3-h]chromen-4-one |
InChI |
InChI=1S/C33H38O15/c1-12-21(35)24(38)26(40)31(43-12)48-30-25(39)22(36)13(2)44-32(30)47-29-23(37)20-17(34)11-18-16(10-19(45-18)33(3,4)41)28(20)46-27(29)14-6-8-15(42-5)9-7-14/h6-13,21-22,24-26,30-32,34-36,38-41H,1-5H3/t12-,13-,21-,22-,24+,25+,26+,30+,31-,32-/m0/s1 |
InChI-Schlüssel |
HZYVKPMTUKWUOG-CYDBVHSLSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC5=C4C=C(O5)C(C)(C)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=C(O5)C(C)(C)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


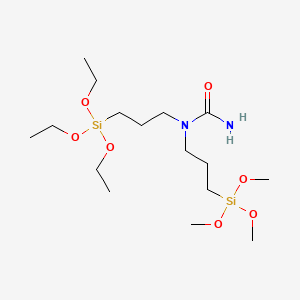
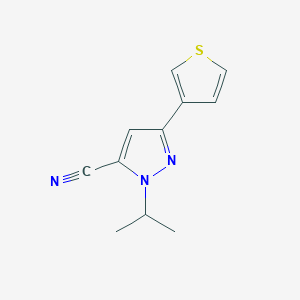

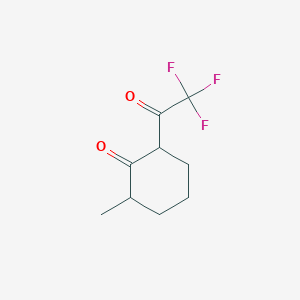
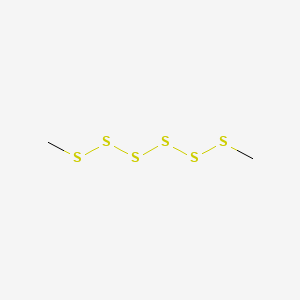
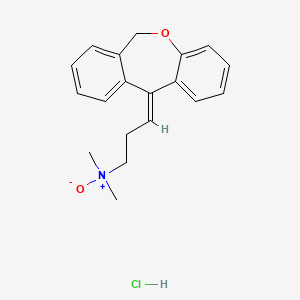

![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline](/img/structure/B15292148.png)
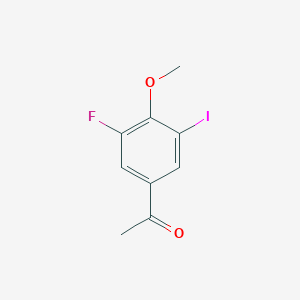

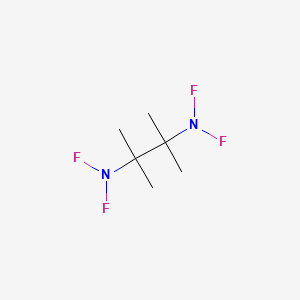
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)

